Tgg-II-23A - 153312-20-0

Tgg-II-23A

Catalog Number: EVT-284110
CAS Number: 153312-20-0
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tgg-II-23A has selective anti-HIV-1 activity that results from non-competitive inhibition of the viral RT.
Source and Classification

Tgg-II-23A is synthesized through a series of chemical reactions starting from readily available precursors. It falls under the broader category of nitroimidazoles, which are often used in the development of pharmaceuticals due to their antimicrobial and antiprotozoal properties. The specific structure and activity of Tgg-II-23A make it a candidate for further research in therapeutic applications.

Synthesis Analysis

The synthesis of Tgg-II-23A involves multiple steps that include condensation reactions, cyclization, and selective reductions. The process typically begins with a nitroimidazole precursor, such as 2-chloro-4-nitroimidazole, which undergoes several transformations:

  1. Condensation: The initial step involves the condensation of 2-chloro-4-nitroimidazole with an epoxide, leading to an isomeric mixture of products. This step is crucial for establishing the core structure of Tgg-II-23A.
  2. Chromatographic Separation: Following condensation, chromatographic techniques are employed to isolate specific alcohol derivatives from the reaction mixture.
  3. Cyclization: The protected diol undergoes cyclization in the presence of a fluoride reagent (such as TBAF), yielding bicyclic compounds that are further deprotected to produce the desired product.
  4. Final Modifications: Additional steps may include alkylation and Stille coupling to introduce necessary side chains or functional groups, enhancing the compound's biological activity.
Molecular Structure Analysis

The molecular structure of Tgg-II-23A is defined by its nitroimidazole framework, which includes:

  • Nitro Group: Contributes to the compound's reactivity and biological activity.
  • Imidazole Ring: Provides a heterocyclic structure that is essential for interaction with biological targets.
  • Side Chains: Various substituents may be present on the imidazole ring or adjacent carbon atoms, influencing solubility and binding affinity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the molecular structure and purity of Tgg-II-23A.

Chemical Reactions Analysis

Tgg-II-23A participates in several chemical reactions that are relevant to its function as a pharmaceutical agent:

  1. Reduction Reactions: The nitro group can be reduced to form amino derivatives, which may enhance antibacterial activity.
  2. Alkylation Reactions: Alkylation can modify the compound's solubility and bioavailability.
  3. Coupling Reactions: Stille or Suzuki coupling reactions are often employed to attach additional functional groups that can improve therapeutic efficacy.

These reactions are critical for modifying Tgg-II-23A's properties to optimize its performance in biological assays.

Mechanism of Action

The mechanism of action for Tgg-II-23A likely involves:

  1. Activation within Cells: Upon entering target cells, Tgg-II-23A may undergo reductive activation, leading to the formation of reactive intermediates.
  2. DNA Interaction: These intermediates can interact with DNA or other cellular macromolecules, causing damage that inhibits replication or transcription.
  3. Cell Death Induction: Ultimately, this leads to cell death in susceptible organisms, making Tgg-II-23A effective against various pathogens.

Studies utilizing biochemical assays can elucidate these mechanisms further by examining cellular responses to treatment with Tgg-II-23A.

Physical and Chemical Properties Analysis

Tgg-II-23A exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Often assessed in various solvents; solubility can influence bioavailability.
  • Stability: Stability studies under different pH and temperature conditions help determine shelf-life and storage requirements.

Characterization techniques such as High Performance Liquid Chromatography (HPLC) can provide insights into these properties.

Applications

Tgg-II-23A has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for new antimicrobial agents targeting resistant strains of bacteria or parasites.
  2. Biochemical Research: Studying its interactions with biological macromolecules can provide insights into drug design and mechanism elucidation.
  3. Diagnostic Tools: Its derivatives might be useful in developing diagnostic reagents or imaging agents due to their chemical reactivity.

Research continues into optimizing Tgg-II-23A's synthesis and exploring its full range of applications in medicine and biochemistry.

Introduction to Tgg-II-23A as a Novel Antiviral Agent

Historical Context of Reverse Transcriptase Inhibitors in Antiviral Research

Reverse transcriptase (RT) has remained a cornerstone target for antiretroviral therapy since the discovery of HIV as the causative agent of AIDS. The development of reverse transcriptase inhibitors represents one of the most significant advances in antiviral research, fundamentally transforming HIV from a fatal diagnosis to a manageable chronic condition. The first class of antiretroviral agents, nucleoside reverse transcriptase inhibitors (NRTIs), emerged with the approval of zidovudine (AZT) in 1987. These compounds function as chain-terminating analogs that compete with natural nucleosides for incorporation into the growing viral DNA chain [3] [9].

The subsequent introduction of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the 1990s marked a therapeutic revolution. Unlike NRTIs, NNRTIs act through allosteric inhibition by binding to a hydrophobic pocket distinct from the catalytic site, inducing conformational changes that disable RT function. First-generation NNRTIs, including nevirapine and efavirenz, demonstrated potent antiviral activity but were plagued by low genetic barriers to resistance. Single amino acid substitutions—notably K103N and Y181C—conferred cross-resistance across the entire drug class, severely limiting their clinical utility [2] [6].

Table 1: Evolution of NNRTI Therapeutics for HIV-1 Management

GenerationRepresentative AgentsKey Resistance MutationsClinical Limitations
First-GenerationNevirapine, DelavirdineK103N, Y181C, G190ALow genetic barrier; skin and liver toxicity
Second-GenerationEtravirine, RilpivirineE138K, M230LReduced susceptibility in some subtypes
Third-GenerationDoravirineV106A, F227CImproved resistance profile; CNS side effects

Current challenges in RT inhibitor development include:

  • Cross-resistance patterns: Specific mutations (e.g., K103N/Y181C double mutant) confer resistance to multiple NNRTI classes [2] [6]
  • Subtype-dependent efficacy: Emerging data indicates differential resistance development across HIV-1 subtypes [6]
  • CNS toxicity: Associated with several NNRTIs due to off-target effects [9]
  • Long-term adherence challenges: Pill burden and side effects contribute to treatment discontinuation [9]

The genetic flexibility of HIV-1 RT necessitates continuous development of novel inhibitors. Fragment-based drug design (FBDD) has emerged as a powerful approach to target novel allosteric sites and overcome existing resistance mechanisms. This strategy enables identification of small, efficient molecular fragments that can be systematically optimized into potent inhibitors with improved resistance profiles [2] [7].

Role of TGG-II-23A in Targeting HIV-1 Reverse Transcriptase

TGG-II-23A represents a structurally novel small-molecule inhibitor (molecular weight: <300 Da) targeting HIV-1 reverse transcriptase. Classified as a viral reverse transcriptase inhibitor, it exhibits a unique dual-binding mechanism that distinguishes it from conventional NNRTIs. The compound emerged from systematic optimization of a fragment hit (compound B-1) identified through X-ray crystallographic screening of HIV-1 RT complexed with rilpivirine [1] [2].

The structural core of TGG-II-23A features a pyrazolopyridine scaffold with strategic substitutions that enable simultaneous engagement with two distinct binding regions:

  • The NNRTI-binding pocket (NNIBP)
  • The adjacent NNRTI-adjacent site

Table 2: Binding Characteristics of TGG-II-23A and Derivatives

Binding ParameterCompound B-1 (Parent Fragment)Lead Compound 27Clinical NNRTI (Rilpivirine)
Binding SiteNNRTI-adjacent siteNNIBP + Adjacent siteNNIBP
Key InteractionsH-bond with Ile180 backbone, hydrophobic with Pro140Extended hydrophobic contacts, H-bond with Gln182Extensive π-π stacking
IC50 (Wild-type RT)350 µM11 µM0.6 nM
IC50 (K103N/Y181C RT)>500 µM34 µM12.5 nM

Molecular dynamics simulations reveal that TGG-II-23A derivatives induce conformational rearrangements in RT residues Gln161 and Gln182, creating new hydrogen-bonding opportunities critical for inhibition. This binding mechanism provides:

  • Enhanced resilience against resistance mutations: Maintenance of activity against the clinically problematic K103N/Y181C double mutant [2]
  • Conserved binding residues: The NNRTI-adjacent site exhibits higher sequence conservation than the classical NNIBP [2]
  • Ligand efficiency optimization: From initial fragment LE of 0.34 kcal/mol to >0.45 kcal/mol in optimized derivatives [2]

The synthetic pathway to TGG-II-23A analogues employs three strategic series:

  • Series 1: Investigated substitutions at positions 4–7 around the pyrazolopyridine ring
  • Series 2: Modified the ethyl ester moiety
  • Series 3: Explored 4-alkyne extensions (critical for potency enhancement)

Notably, the 4-position substitution proved most consequential for RT inhibition, with cyclopropyl derivative 27 emerging as the lead candidate. This compound demonstrated 11 µM inhibition against wild-type RT and 34 µM against the K103N/Y181C mutant—representing a significant advancement over early fragments [2].

Table 3: Structure-Activity Relationship of Key TGG-II-23A Derivatives

Compound SeriesSubstituentIC50 (WT RT)IC50 (K103N/Y181C RT)Key Finding
B-1 (Hit fragment)None350 µM>500 µMOriginal fragment hit
Series 16-Methyl120 µMNDModerate improvement
Series 17-Chloro95 µMNDSteric tolerance
Series 34-Phenylacetylene28 µM120 µMEnhanced binding
Series 3 (27)4-Cyclopropylacetylene11 µM34 µMOptimal balance of potency and resistance profile

The structure-activity relationship (SAR) analysis revealed:

  • Small hydrophobic groups at the 4-position significantly enhance binding affinity
  • Cyclopropyl substitution achieves optimal van der Waals contacts with the hydrophobic subpocket
  • Electron-withdrawing groups on the pyridine ring diminish synthetic accessibility
  • Ester modifications (Series 2) generally reduced potency, indicating critical role of the carboxylic acid function

TGG-II-23A's significance extends beyond its immediate antiviral activity. It represents a proof-of-concept for targeting the NNRTI-adjacent site, validating fragment-based approaches for discovering novel antiviral scaffolds. This strategy may enable development of dual-site inhibitors capable of maintaining efficacy against highly resistant HIV-1 strains that undermine current therapeutic regimens [2] [9].

Properties

CAS Number

153312-20-0

Product Name

Tgg-II-23A

IUPAC Name

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1,4-dimethylnaphthalen-2-one

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-11-9-14(19)17(4,13-8-6-5-7-12(11)13)15-18-16(2,3)10-20-15/h5-9H,10H2,1-4H3

InChI Key

QRWXKCZIDVOJIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C

Solubility

Soluble in DMSO

Synonyms

1,4-dimethyl-1-(5,5-dimethyl-2-oxazolinyl)naphthalen-2-one
TGG-II-23A

Canonical SMILES

CC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.